5-Bromo-2-piperidin-3-YL-benzooxazole 5-Bromo-2-piperidin-3-YL-benzooxazole
Brand Name: Vulcanchem
CAS No.: 885275-09-2
VCID: VC3283012
InChI: InChI=1S/C12H13BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2
SMILES: C1CC(CNC1)C2=NC3=C(O2)C=CC(=C3)Br
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol

5-Bromo-2-piperidin-3-YL-benzooxazole

CAS No.: 885275-09-2

Cat. No.: VC3283012

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-piperidin-3-YL-benzooxazole - 885275-09-2

Specification

CAS No. 885275-09-2
Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
IUPAC Name 5-bromo-2-piperidin-3-yl-1,3-benzoxazole
Standard InChI InChI=1S/C12H13BrN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2
Standard InChI Key WGMCAXXDWZXUHA-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NC3=C(O2)C=CC(=C3)Br
Canonical SMILES C1CC(CNC1)C2=NC3=C(O2)C=CC(=C3)Br

Introduction

Synthesis Methods

The synthesis of 5-Bromo-2-piperidin-3-YL-benzooxazole typically involves multi-step reactions starting from simpler precursors. Common methods include the condensation of appropriate benzooxazole derivatives with piperidine or its derivatives. The bromination step can be achieved through electrophilic aromatic substitution reactions.

Biological Activities

Benzooxazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 5-Bromo-2-piperidin-3-YL-benzooxazole might be limited, compounds with similar structures have shown promising results in biological assays.

Biological ActivityDescription
Antimicrobial ActivityPotential against various microorganisms
Antiviral ActivityPossible inhibition of viral replication
Anticancer ActivityPotential for inhibiting cancer cell growth

Research Findings

Research on benzooxazoles often focuses on their pharmacological properties. Studies have shown that modifications to the benzooxazole core can significantly affect biological activity. For example, the introduction of halogen atoms like bromine can enhance certain biological properties.

StudyFindings
Antimicrobial ScreeningBenzooxazoles have shown efficacy against bacterial strains
Pharmacokinetic StudiesModifications to the benzooxazole structure can improve bioavailability

Potential Applications

Given its structure, 5-Bromo-2-piperidin-3-YL-benzooxazole could be explored for applications in drug development, particularly in areas where antimicrobial or anticancer agents are needed. Additionally, its unique chemical properties might make it suitable for use in materials science or as a precursor for further chemical synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator